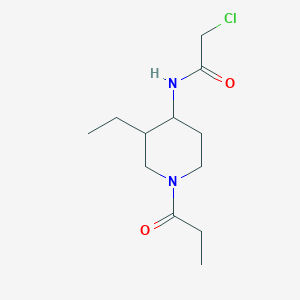

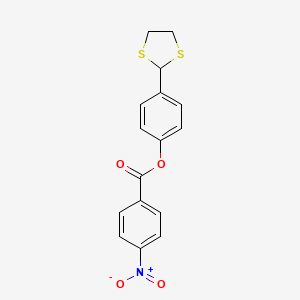

![molecular formula C15H10ClN3OS B2423861 2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide CAS No. 439112-19-3](/img/structure/B2423861.png)

2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide (CTPPC) is an organic compound that is widely used in scientific research. It is a versatile compound that has been used in a variety of lab experiments and studies, ranging from drug development to biochemistry. CTPPC is a valuable tool for scientists due to its unique properties and potential for future applications.

Aplicaciones Científicas De Investigación

Regioselective Reactions

- Regioselectivities in Deprotonation : Research demonstrates that specific chloro-pyridyl benzamides exhibit regioselective deprotonation, leading to various derivatives with potential pharmaceutical applications (Rebstock et al., 2004).

Synthesis and Biological Activities

- Thiopyrimidine Derivatives : A study on the synthesis of thiopyrimidine derivatives from chloro-pyridyl benzamides revealed compounds with significant analgesic and antiparkinsonian activities, comparable to standard drugs (Amr et al., 2008).

- Apoptosis-Inducing Agents for Breast Cancer : A multicomponent synthesis involving chloro-pyridyl benzamides led to compounds that show promise as anticancer therapeutics, particularly for breast cancer. These compounds exhibited significant antiproliferative potential and induced apoptosis in cancer cells (Gad et al., 2020).

Chemical Transformations

- Tandem Transformations in Gewald Thiophenes : Studies on the transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, involving chloro-pyridyl benzamides, have opened avenues for thienopyrimidine synthesis, contributing to the development of new heterocyclic compounds (Pokhodylo et al., 2010).

Antimicrobial Activities

- New Quinazolinones Derivatives : Synthesis of new quinazolinones derivatives from chloro-benzothiophene revealed compounds with notable antibacterial and antifungal activities, indicating potential in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Photophysical Properties and Binding

- BF2 Complexes Analysis : A study on pyrimidine-based BF2 complexes, including chloro-pyridyl benzamide derivatives, provided insights into their photophysical properties, BSA-binding, and molecular docking analysis. This research is significant for the development of advanced materials and drug discovery (Bonacorso et al., 2019).

Additional Research

- Antibacterial and Antifungal Activities : Research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives showcased their effectiveness against various bacteria and fungi, highlighting their potential as antimicrobial agents (Kahveci et al., 2020).

- Microwave-Assisted Synthesis : Microwave irradiation was used to efficiently synthesize 2-aminothiophene-3-carboxylic acid derivatives and their transformation to thieno[2,3-d]pyrimidin-4-one, demonstrating a novel approach in chemical synthesis (Hesse et al., 2007).

Propiedades

IUPAC Name |

2-chloro-N-(4-thiophen-2-ylpyrimidin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3OS/c16-11-5-2-1-4-10(11)14(20)19-15-17-8-7-12(18-15)13-6-3-9-21-13/h1-9H,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDDOTFZWBKORZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=CC(=N2)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2423780.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2423786.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2423788.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate](/img/structure/B2423789.png)

![2-Indol-1-yl-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2423790.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2423796.png)

![2-(benzylsulfanyl)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2423799.png)

![ethyl 2-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2423801.png)